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Abstract
ATM Inhibitor-8, also identified as compound 10r, is a potent and selective small molecule

inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2] Developed from a 3-

quinoxalin urea scaffold, this compound demonstrates significant potential as an anti-tumor

agent, particularly in combination with chemotherapy.[2] This technical guide provides a

comprehensive overview of the discovery, chemical properties, and preclinical evaluation of

ATM Inhibitor-8, including detailed experimental protocols and a summary of its quantitative

data.

Introduction to ATM Inhibition
The Ataxia-Telangiectasia Mutated (ATM) kinase is a critical regulator of the DNA damage

response (DDR), a vital signaling network for maintaining genomic integrity.[3] In response to

DNA double-strand breaks (DSBs), ATM autophosphorylates at Serine 1981, activating a

signaling cascade that includes key downstream targets like CHK2 and p53.[4] This cascade

orchestrates cell cycle arrest, DNA repair, or apoptosis, thereby preventing the proliferation of

cells with damaged DNA. Given its central role in the DDR, ATM is a compelling target for

cancer therapy. Inhibiting ATM can sensitize cancer cells to DNA-damaging agents such as

radiation and certain chemotherapies.
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Discovery of ATM Inhibitor-8
The discovery of ATM Inhibitor-8 (compound 10r) stemmed from a goal-oriented molecule

generation and virtual screening approach focused on identifying novel 3-quinoxalin urea

derivatives as potent ATM inhibitors. The initial lead compound, 7a, showed promising ATM

inhibition but suffered from poor metabolic stability. Subsequent optimization efforts focused on

enhancing potency, selectivity against the related kinase ATR, and improving metabolic

clearance, ultimately leading to the identification of ATM Inhibitor-8.
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Discovery workflow of ATM Inhibitor-8.

Chemical Structure and Properties
ATM Inhibitor-8 is chemically known as 3-isopropyl-1-methyl-1-(6-(6-(3-(piperidin-1-

yl)propoxy)pyridin-3-yl)quinoxalin-7-yl)urea.
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Chemical Structure of ATM Inhibitor-8

Click to download full resolution via product page

Chemical structure of ATM Inhibitor-8.

Table 1: Chemical Properties of ATM Inhibitor-8

Property Value Reference

Molecular Formula C26H34N6O2

Molecular Weight 462.59 g/mol

CAS Number 2956666-60-5

Quantitative Data
The following tables summarize the key quantitative data for ATM Inhibitor-8 from preclinical

studies.

Table 2: In Vitro Potency and Selectivity

Parameter Value Reference

ATM IC50 1.15 nM

Selectivity vs. ATR
High (specific values not

detailed in initial findings)

Table 3: In Vitro Anti-proliferative Activity in Combination with Irinotecan
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Cell Line Combination Effect Reference

MCF-7 (Breast Cancer) Synergistic

SW620 (Colorectal Cancer) Synergistic

Table 4: In Vivo Pharmacokinetics in Balb/c Mice (10 mg/kg, i.v.)

Parameter Value Reference

Cmax 6793.55 ng/mL

Tmax 0.88 h

t1/2 5.29 h

AUCINF_obs 13027.01 ng·h/mL

Bioavailability (F%)
Excellent (specific value not

detailed in initial findings)

Table 5: In Vivo Efficacy in SW620 Xenograft Model

Treatment Outcome Reference

ATM Inhibitor-8 (20 or 40

mg/kg, p.o.) + Irinotecan (40

mg/kg, i.p.)

Significant tumor growth

inhibition

Experimental Protocols
ATM Kinase Activity Assay (LanthaScreen™)
This protocol is a representative method for assessing ATM kinase activity.

Reagent Preparation:

Prepare a 1X Kinase Buffer A solution from a 5X stock.

Prepare a 2X serial dilution of the ATM kinase.
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Prepare a 2X substrate/ATP mixture.

Prepare a 2X EDTA/Tb-labeled antibody mixture in TR-FRET dilution buffer.

Assay Procedure:

Add 5 µL of the 2X kinase dilution to each well of a 384-well plate.

Add 5 µL of the 2X substrate/ATP mixture to initiate the reaction.

Incubate for 1 hour at room temperature.

Add 10 µL of the 2X EDTA/antibody mixture to stop the reaction and initiate detection.

Incubate for 30 minutes at room temperature and read the plate on a TR-FRET compatible

plate reader.

Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the steps for determining cell viability.

Cell Plating:

Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in

100 µL of complete medium.

Incubate overnight to allow for cell attachment.

Drug Treatment:

Prepare serial dilutions of ATM Inhibitor-8 and/or irinotecan in complete medium.

Add 100 µL of the drug dilutions to the wells.

Assay Measurement:

Incubate the plate for the desired treatment duration (e.g., 72 hours).

Equilibrate the plate to room temperature for approximately 30 minutes.
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Add 100 µL of CellTiter-Glo® Reagent to each well.

Mix on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure luminescence using a luminometer.

Western Blotting for ATM Signaling Pathway
This protocol is for the detection of key proteins in the ATM signaling pathway.

Cell Treatment and Lysis:

Treat cells with ATM Inhibitor-8 and/or a DNA damaging agent (e.g., irinotecan).

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification and Electrophoresis:

Determine protein concentration using a BCA assay.

Separate 20-40 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

Protein Transfer and Immunoblotting:

Transfer proteins to a PVDF membrane.

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate with primary antibodies against phospho-ATM (Ser1981), phospho-Chk2 (Thr68),

and total ATM/Chk2 overnight at 4°C.

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

Detect the signal using an ECL substrate.

In Vivo Xenograft Study
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This protocol describes a typical xenograft study to evaluate in vivo efficacy.

Tumor Implantation:

Subcutaneously inject SW620 cells into the flank of immunocompromised mice.

Drug Administration:

Once tumors reach a palpable size, randomize mice into treatment groups.

Administer ATM Inhibitor-8 (e.g., 20 or 40 mg/kg) orally once daily.

Administer irinotecan (e.g., 40 mg/kg) intraperitoneally once weekly.

Tumor Measurement and Analysis:

Measure tumor volume regularly using calipers.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

immunohistochemistry).

Signaling Pathways and Mechanism of Action
ATM Inhibitor-8 exerts its anti-tumor effects by blocking the kinase activity of ATM, thereby

inhibiting the downstream signaling cascade that is crucial for the repair of DNA double-strand

breaks. This leads to an accumulation of DNA damage in cancer cells, ultimately resulting in

cell death, particularly when combined with DNA-damaging chemotherapeutic agents like

irinotecan.
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Simplified ATM signaling pathway and the point of inhibition by ATM Inhibitor-8.

Conclusion
ATM Inhibitor-8 is a promising, potent, and orally available ATM inhibitor with demonstrated

preclinical anti-tumor activity, especially in combination with chemotherapy. Its favorable

pharmacokinetic profile and efficacy in xenograft models warrant further investigation for its

clinical development in the treatment of various cancers. The detailed protocols and data

presented in this guide provide a valuable resource for researchers in the field of oncology and

drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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